N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide typically involves the formation of the pyran ring followed by the attachment of the indole moiety. This method uses DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as halogenation agents to generate the pyran ring in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyran ring may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1-(2-thienyl)ethanamine
- 3-{[3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]amino}-N,N-dimethyl-1-propanaminium hydrogen oxalate
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a pyran ring and an indole moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-13(8-9-21-17)18-16(20)15-10-12-6-4-5-7-14(12)19(15)3/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20) |
InChI Key |
CMKKIDQKVRZOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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